

"5-Methoxybenzo[d]thiazol-2(3H)-one" comparative docking studies with target enzymes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxybenzo[d]thiazol-2(3H)-one

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A comparative analysis of in-silico docking studies reveals the potential of **5-Methoxybenzo[d]thiazol-2(3H)-one** and its derivatives as inhibitors of various key enzymes implicated in a range of diseases. This guide provides an objective comparison of their predicted binding affinities against several target enzymes, supported by available experimental data for structurally related compounds.

Comparative Docking Performance

Molecular docking studies have become a cornerstone in drug discovery for predicting the binding orientation and affinity of a small molecule to its protein target. While specific comparative docking data for **5-Methoxybenzo[d]thiazol-2(3H)-one** is limited in publicly available literature, extensive research on the broader benzothiazole scaffold provides significant insights into its potential as a versatile enzyme inhibitor. The following tables summarize the docking performance of various benzothiazole derivatives against several key enzyme targets, compared with established inhibitors.

Antimicrobial Target: E. coli Dihydroorotase

Dihydroorotase is a crucial enzyme in the pyrimidine biosynthesis pathway of bacteria, making it an attractive target for novel antimicrobial agents.

Compound	Target Protein (PDB ID)	Docking Score (kcal/mol)	Reference Inhibitor	Docking Score (kcal/mol)
Benzothiazole Derivative 3[1]	E. coli Dihydroorotase	Not specified	Not specified	Not specified
Benzothiazole Derivative 4[1]	E. coli Dihydroorotase	Not specified	Not specified	Not specified

Note: While specific docking scores were not provided in the abstract, compounds 3 and 4 were identified as the most effective inhibitors of E. coli dihydroorotase among the tested benzothiazole derivatives[1].

Anticancer Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Its inhibition is a validated strategy in cancer therapy.

Compound	Target Protein (PDB ID)	MolDock Score (kcal/mol)	Rerank Score (kcal/mol)	Reference Inhibitor	MolDock Score (kcal/mol)	Rerank Score (kcal/mol)
Benzothiazole Derivative 7[2]	VEGFR-2	-173.88	-129.23	Sorafenib	-156.35	-102.63
Benzothiazole Derivative 10[2]	VEGFR-2	-168.45	-118.97	Sorafenib	-156.35	-102.63
Benzothiazole Derivative 12[2]	VEGFR-2	-165.87	-115.34	Sorafenib	-156.35	-102.63
Benzothiazole Derivative 13[2]	VEGFR-2	-162.76	-112.87	Sorafenib	-156.35	-102.63
Benzothiazole Derivative 14[2]	VEGFR-2	-157.85	-109.96	Sorafenib	-156.35	-102.63

Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Compound	Target Protein (PDB ID)	MolDock Score (kcal/mol)	Reference Inhibitor	MolDock Score (kcal/mol)
Benzothiazole Derivative BDZ 13[3]	COX-2 (5IKR)	-124.85	Mefenamic acid	-96.27
Benzothiazole Derivative BDZ 16[3]	COX-2 (5IKR)	-105.63	Mefenamic acid	-96.27
Benzothiazole Derivative BDZ 17[3]	COX-2 (5IKR)	-93.63	Mefenamic acid	-96.27
Benzothiazole Derivative BDZ 5[3]	COX-2 (5IKR)	-83.27	Mefenamic acid	-96.27

Antiviral Target: SARS-CoV-2 Main Protease (Mpro)

The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for the development of antiviral drugs.

Compound	Target Protein (PDB ID)	Docking Affinity (kcal/mol)	Reference Inhibitor	Docking Affinity (kcal/mol)
Chromene- Benzothiazole Derivative[4]	SARS-CoV-2 Mpro (6LU7)	-7.5	ML188	-7.5

Experimental Protocols

The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.

1. Protein and Ligand Preparation:

- **Protein Structure:** The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein.
- **Ligand Structure:** The 2D structure of **5-Methoxybenzo[d]thiazol-2(3H)-one**, its derivatives, and reference inhibitors are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized using a suitable force field.

2. Molecular Docking Procedure:

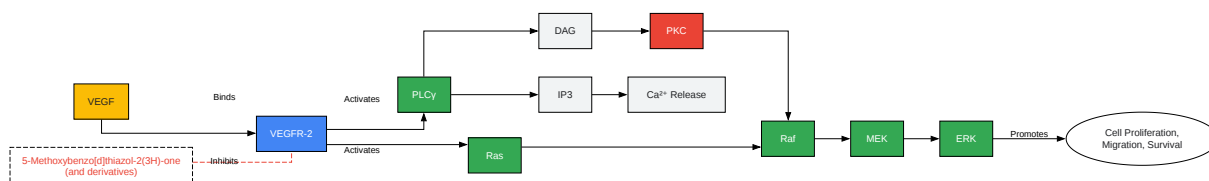
- **Software:** Commonly used software for molecular docking includes Molegro Virtual Docker (MVD) and GLIDE (Schrödinger)[3][5].
- **Binding Site Identification:** The binding site (active site) of the enzyme is defined. This is often based on the location of the co-crystallized ligand in the PDB structure or predicted using cavity detection algorithms within the docking software.
- **Docking Algorithm:** The docking algorithm explores various conformations and orientations of the ligand within the defined binding site. The scoring function then estimates the binding affinity for each pose. For instance, the MolDock score is a popular scoring function that considers steric and electrostatic interactions[2][3].
- **Pose Selection and Analysis:** The pose with the best score (e.g., the lowest binding energy or highest docking score) is selected for further analysis. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

3. Validation:

- To validate the docking protocol, the co-crystallized ligand is often re-docked into the binding site of the protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2 Å) indicates a reliable docking setup.

Visualizations

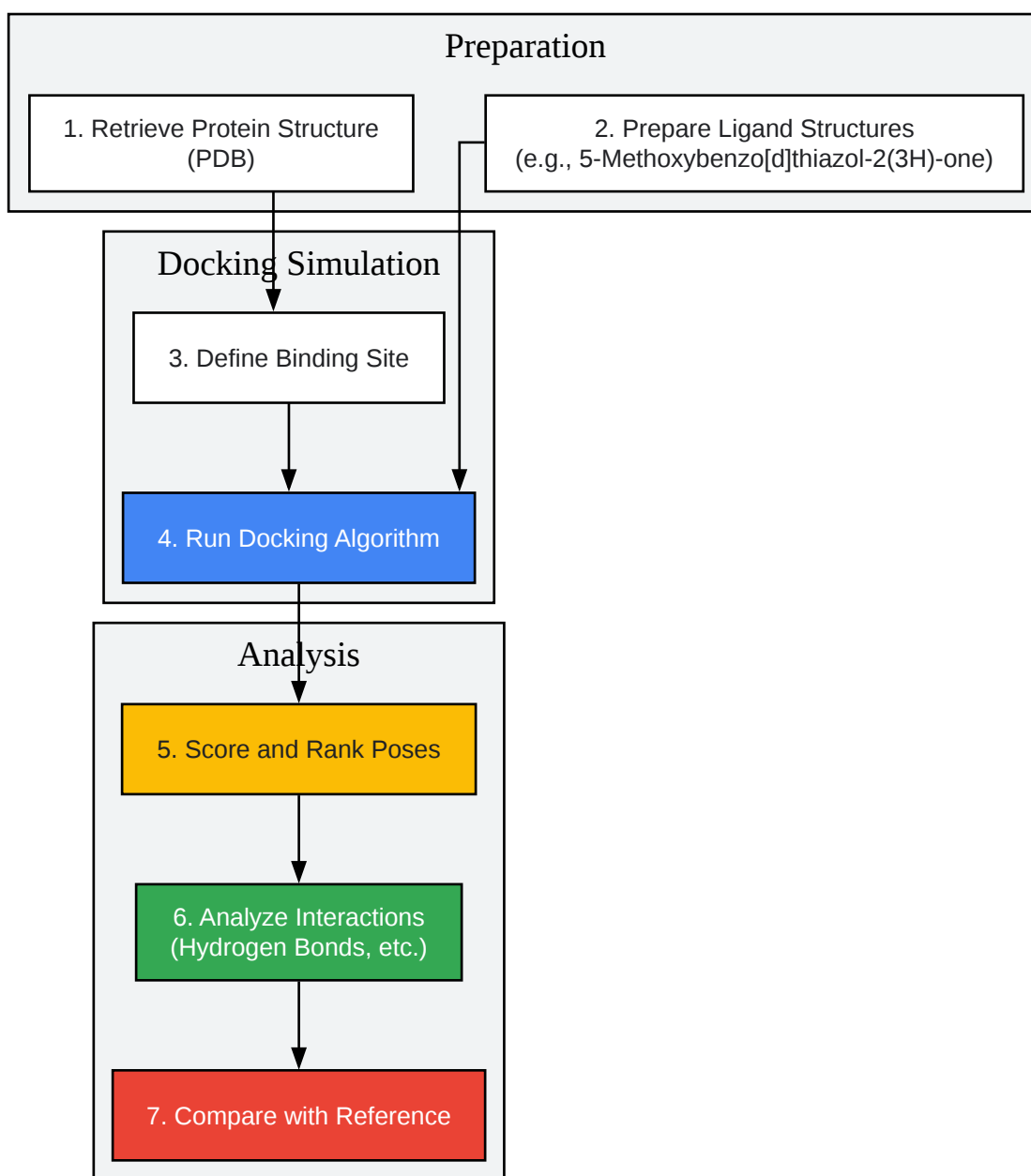
Signaling Pathway



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Caption: VEGFR-2 signaling pathway and the inhibitory action of benzothiazole derivatives.

Experimental Workflow



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Caption: A generalized workflow for molecular docking studies.

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- To cite this document: BenchChem. ["5-Methoxybenzo[d]thiazol-2(3H)-one" comparative docking studies with target enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091915#5-methoxybenzo-d-thiazol-2-3h-one-comparative-docking-studies-with-target-enzymes]

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